molecular formula C11H10N2O2 B13652787 3-Amino-6-methylquinoline-2-carboxylic acid

3-Amino-6-methylquinoline-2-carboxylic acid

Cat. No.: B13652787
M. Wt: 202.21 g/mol
InChI Key: MPZFYXLRQRVKAO-UHFFFAOYSA-N
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Description

3-Amino-6-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The compound features an amino group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Pfitzinger reaction are classical methods used to construct the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

3-Amino-6-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the amino and methyl groups.

    6-Methylquinoline: Lacks the amino and carboxylic acid groups.

    3-Aminoquinoline: Lacks the methyl and carboxylic acid groups.

Uniqueness

3-Amino-6-methylquinoline-2-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the quinoline ring. This unique combination of functional groups contributes to its diverse chemical reactivity and wide range of applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-6-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-9-7(4-6)5-8(12)10(13-9)11(14)15/h2-5H,12H2,1H3,(H,14,15)

InChI Key

MPZFYXLRQRVKAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C(=O)O)N

Origin of Product

United States

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